

# Application Note: Monitoring Immune Response to BMS-813160 Treatment

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### Introduction

BMS-813160 is a potent and selective dual antagonist of the C-C chemokine receptor types 2 (CCR2) and 5 (CCR5).[1][2][3][4] These receptors and their ligands, such as CCL2 for CCR2 and CCL3, CCL4, and CCL5 for CCR5, are critically involved in the migration and recruitment of various leukocyte populations.[3] In the context of oncology, CCR2 and CCR5 are often implicated in the infiltration of the tumor microenvironment (TME) by immunosuppressive cells, including tumor-associated macrophages (TAMs) and regulatory T-cells (Tregs).[2][5][6] By blocking these pathways, BMS-813160 aims to remodel the TME from an immunosuppressive to an immune-active state, thereby enhancing anti-tumor immune responses.[6][7]

This application note provides a comprehensive framework of protocols for monitoring the immunological effects of **BMS-813160** in pre-clinical and clinical research. The described assays are designed to provide quantitative insights into the pharmacodynamic activity of the compound by assessing changes in immune cell populations, their activation status, and functional responses.

## Mechanism of Action: Remodeling the Tumor Microenvironment



## Methodological & Application

Check Availability & Pricing

**BMS-813160** inhibits the signaling cascades initiated by chemokine binding to CCR2 and CCR5. This action is hypothesized to reduce the trafficking of monocytes and other immunosuppressive cells to the tumor site, which can lead to a decrease in M2-polarized TAMs and an enhanced anti-tumor T-cell response.









Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



### References

- 1. medchemexpress.com [medchemexpress.com]
- 2. Facebook [cancer.gov]
- 3. BMS-813160: A Potent CCR2 and CCR5 Dual Antagonist Selected as a Clinical Candidate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BMS-813160: A Potent CCR2 and CCR5 Dual Antagonist Selected as a Clinical Candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. ascopubs.org [ascopubs.org]
- To cite this document: BenchChem. [Application Note: Monitoring Immune Response to BMS-813160 Treatment]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b606254#monitoring-immune-response-to-bms-813160-treatment]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com